

Conformational Analysis of 1,1-diethylcyclopropane: A Review of Available Data

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Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

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Introduction

1,1-Diethylcyclopropane is a hydrocarbon belonging to the class of cyclopropanes, which are characterized by a three-membered carbon ring. The unique strained ring structure of cyclopropanes imparts distinct chemical and physical properties. The presence of two ethyl substituents on a single carbon atom in **1,1-diethylcyclopropane** introduces rotational freedom around the carbon-carbon single bonds, leading to various possible spatial arrangements or conformations. Understanding the conformational landscape of this molecule is crucial for predicting its reactivity, intermolecular interactions, and overall behavior in chemical and biological systems.

This technical guide provides a summary of the currently available information on the conformational analysis of **1,1-diethylcyclopropane**. It is important to note that while extensive research exists for various substituted cyclopropanes, specific detailed experimental or computational studies on the conformational preferences and rotational barriers of **1,1-diethylcyclopropane** are not readily available in the public domain. Therefore, this guide will draw upon general principles of conformational analysis and data from related molecules to infer the likely conformational behavior of **1,1-diethylcyclopropane**.

Molecular Structure

The systematic IUPAC name for this compound is **1,1-diethylcyclopropane**.^[1] Its molecular formula is C₇H₁₄, and its molecular weight is 98.19 g/mol .^[1] The structure consists of a cyclopropane ring with two ethyl groups attached to the same carbon atom.

Conformational Possibilities

The conformational flexibility of **1,1-diethylcyclopropane** arises from the rotation around the two C-C single bonds connecting the ethyl groups to the cyclopropane ring. The relative orientation of the two ethyl groups with respect to the plane of the cyclopropane ring defines the different conformers.

Due to the lack of specific studies, we can hypothesize the potential energy surface of **1,1-diethylcyclopropane** based on steric hindrance and torsional strain, similar to other substituted alkanes and cycloalkanes. The rotation of the ethyl groups will likely lead to various staggered and eclipsed conformations. The most stable conformers would be those that minimize the steric interactions between the two ethyl groups and between the ethyl groups and the cyclopropane ring.

Inferred Conformational Preferences

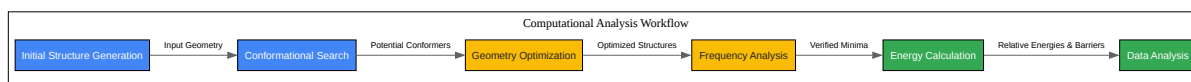
While quantitative data is absent, a qualitative analysis suggests that the ethyl groups will likely adopt staggered conformations to minimize torsional strain. Furthermore, the overall arrangement will seek to minimize van der Waals repulsions between the terminal methyl groups of the ethyl chains. It is plausible that the molecule exists as a mixture of several low-energy conformers that are in rapid equilibrium at room temperature.

Experimental and Computational Methodology

A comprehensive conformational analysis of **1,1-diethylcyclopropane** would typically involve a combination of experimental and computational techniques.

Computational Workflow

A theoretical investigation would be essential to map the potential energy surface and identify stable conformers and the transition states connecting them. The general workflow for such a computational analysis is outlined below.^[2]



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Figure 1: A generalized workflow for the computational conformational analysis of a molecule like **1,1-diethylcyclopropane**.

Detailed Methodologies:

- **Initial Structure Generation:** A starting 3D structure of **1,1-diethylcyclopropane** would be generated using molecular modeling software.
- **Conformational Search:** A systematic or stochastic search of the conformational space would be performed by rotating the dihedral angles of the C-C bonds of the ethyl groups. This helps in identifying potential energy minima corresponding to stable conformers.
- **Geometry Optimization:** The geometry of each potential conformer would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2). This process finds the lowest energy structure for each conformer.
- **Frequency Analysis:** Vibrational frequency calculations would be performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.
- **Energy Calculation:** Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies of the conformers and the rotational barriers between them.
- **Data Analysis:** The final step involves analyzing the computed data to determine the Boltzmann population of each conformer at a given temperature and to construct a potential

energy surface diagram.

Spectroscopic Techniques

Experimental validation of the computational results would be crucial. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly variable-temperature NMR, could provide information about the symmetry of the molecule and the energy barriers between conformers. Infrared (IR) and Raman spectroscopy could also be used to identify the vibrational modes of the different conformers. While some spectral data for **1,1-diethylcyclopropane** is available, a detailed conformational analysis based on this data has not been published.^{[1][3][4]}

Quantitative Data Summary

As of the current literature survey, there is no specific quantitative data available for the conformational analysis of **1,1-diethylcyclopropane**. The following table is provided as a template for how such data would be presented if it were available from future studies.

Conformer	Dihedral Angle 1 (°C-C-C-C)	Dihedral Angle 2 (°C-C-C-C)	Relative Energy (kcal/mol)	Rotational Barrier (kcal/mol)
Hypothetical A	e.g., 60	e.g., 60	e.g., 0.0	e.g., 3.5 (A to B)
Hypothetical B	e.g., 60	e.g., 180	e.g., 0.5	e.g., 4.0 (B to C)
Hypothetical C	e.g., 180	e.g., 180	e.g., 1.2	N/A

Conclusion

A detailed understanding of the conformational landscape of **1,1-diethylcyclopropane** remains an area for future investigation. The lack of specific experimental and computational data limits our current knowledge to qualitative inferences based on the principles of stereochemistry. Future research employing high-level computational methods combined with experimental spectroscopic techniques is necessary to fully elucidate the conformational preferences, rotational energy barriers, and the dynamic behavior of this molecule. Such studies would

provide valuable insights for researchers in organic chemistry, materials science, and drug development where the three-dimensional structure of molecules plays a critical role.

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